![molecular formula C15H14ClF3N4O B2398192 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380082-09-5](/img/structure/B2398192.png)
2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound is currently being studied in clinical trials and has shown promising results in preclinical studies.
Mécanisme D'action
2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine binds to the ATP-binding site of BTK and inhibits its activity. This prevents the activation of downstream signaling pathways that are important for the survival of cancer cells. 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine also inhibits the activity of ITK and TEC kinase, which are involved in the regulation of T-cell activation and proliferation.
Biochemical and Physiological Effects:
2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. In preclinical studies, 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is its specificity for BTK, ITK, and TEC kinase. This makes it a promising candidate for cancer therapy with fewer side effects. However, one limitation is that 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine may not be effective against all types of cancer. Further research is needed to determine its efficacy against different cancer types.
Orientations Futures
There are several future directions for the development of 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine as a cancer therapy. One direction is to study its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and treatment regimen for 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in clinical trials.
Méthodes De Synthèse
The synthesis of 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine involves several chemical reactions. The starting material for the synthesis is 5-chloro-2-pyridinecarboxylic acid, which is converted to 5-chloro-2-pyridinylamine. This intermediate is then reacted with 4-piperidin-1-ylphenol to form the desired product. The final step involves the trifluoromethylation of the pyrimidine ring using trifluoromethyl iodide.
Applications De Recherche Scientifique
2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been shown to have potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in the regulation of various signaling pathways that are important for the growth and survival of cancer cells. Therefore, 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has the potential to be an effective cancer therapy.
Propriétés
IUPAC Name |
2-[1-(5-chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O/c16-10-1-2-13(21-9-10)23-7-4-11(5-8-23)24-14-20-6-3-12(22-14)15(17,18)19/h1-3,6,9,11H,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUJAMFROOONOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=NC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

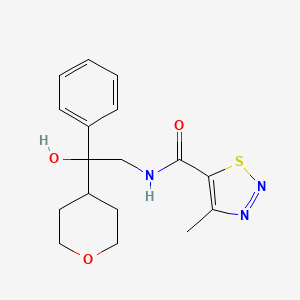
![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
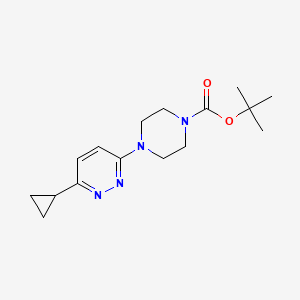
![Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2398113.png)
![2-{[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2398114.png)
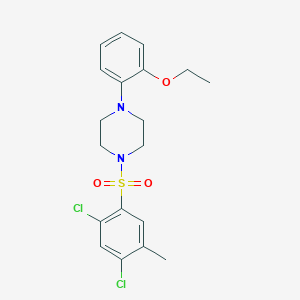
![1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2398116.png)
![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2398117.png)
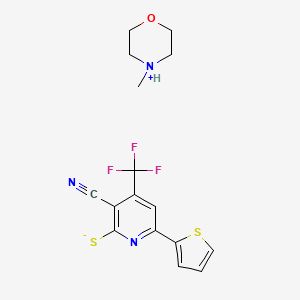

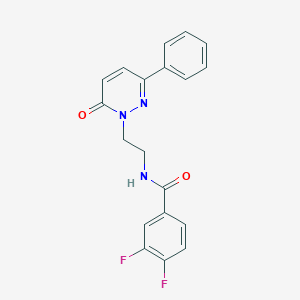

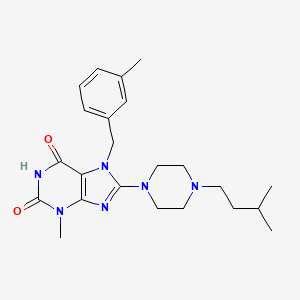
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2398131.png)